Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]
The synthesis of aluminum arsenide can be achieved through several advanced methods, including:
The production process typically requires maintaining high temperatures (300–900 °C) and using inert gases like argon to prevent contamination. The reaction can be summarized as follows:
Aluminum arsenide crystallizes in a zincblende structure, which is characterized by a face-centered cubic lattice. In this structure, each aluminum atom forms tetrahedral bonds with four arsenic atoms, resulting in efficient electron mobility—an essential characteristic for semiconductor materials. The lattice constant of aluminum arsenide closely matches that of gallium arsenide, facilitating the formation of superlattices that enhance electronic properties .
Aluminum arsenide can undergo several chemical reactions, particularly when exposed to moisture or acids:
The mechanism by which aluminum arsenide functions as a semiconductor involves its electronic band structure. The wide band gap allows for efficient electron mobility while maintaining stability under high temperatures. When used in devices like high electron mobility transistors (HEMTs), aluminum arsenide facilitates rapid electron transport due to its low effective mass and high saturation velocity .
Aluminum arsenide exhibits several critical physical and chemical properties:
Aluminum arsenide is utilized across various scientific and technological fields due to its semiconducting properties:
Density Functional Theory has emerged as the foundational computational tool for predicting and manipulating the electronic properties of aluminum arsenide (AlAs), particularly through bandgap engineering approaches. DFT simulations employing pseudopotential plane-wave methods and generalized gradient approximation (GGA) exchange-correlation functionals have systematically quantified how dimensionality and quantum confinement effects alter AlAs's fundamental bandgap. Research demonstrates that ultrathin AlAs monolayers (MLs) buried in GaAs matrices exhibit significant bandgap reduction compared to bulk AlAs: While bulk AlAs maintains an indirect bandgap of approximately 1.29–1.42 eV, a single monolayer (1-ML) configuration reduces this to 1.08 ± 0.02 eV due to electronic state intermixing with adjacent GaAs layers [1] [7]. This phenomenon arises because the arsenic planes surrounding aluminum atoms become shared with gallium atoms in adjacent layers, preventing the formation of a pure AlAs electronic structure [1].
Pressure application provides another critical bandgap engineering pathway. DFT calculations within the local density approximation (LDA) framework reveal that zincblende AlAs (zb-AlAs) undergoes a pressure-induced phase transition to the NiAs (B8) structure at approximately 7–12.4 GPa, accompanied by metallization [4]. This structural transition dramatically modifies the electronic band structure:
Table 1: Pressure-Dependent Electronic Properties of Zincblende AlAs
Pressure (GPa) | Lattice Parameter Reduction (%) | Volume Reduction (%) | Bandgap Modification | Phase Stability |
---|---|---|---|---|
0 | 0 | 0 | Indirect gap: ~1.4 eV | Stable zb structure |
8 | 2.1 | 6.3 | Gap narrowing | Transition onset |
12 | 3.9 | 11.25 | Metallization | NiAs structure |
Superlattice configurations offer precise bandgap tuning mechanisms. High-throughput DFT studies of short-period (GaAs)~m~(AlAs)~n~ superlattices (SLs) demonstrate that quantum confinement and Brillouin-zone folding effects enable systematic bandgap modulation [5]. For fixed GaAs well thickness (m), increasing the AlAs barrier thickness (n) causes exponential growth in the SL bandgap, converging toward the bulk AlAs value. Conversely, for fixed n, increasing m exponentially decreases the bandgap toward the bulk GaAs value. This thickness-dependent bandgap engineering enables precise optoelectronic device customization [5].
Ab initio methodologies, particularly hybrid DFT and molecular dynamics simulations, have elucidated the formation mechanisms and electronic impacts of intrinsic point defects in AlAs-containing heterostructures. Defect formation energy calculations within GaAs/AlAs superlattices reveal that antisite defects exhibit greater thermodynamic stability compared to vacancy or interstitial defects across various chemical environments [3]. Under arsenic-rich conditions, As~Ga~ antisite defects in GaAs layers demonstrate the lowest formation energy (1.57 eV), while arsenic vacancies (V~As~) and gallium interstitials (Ga~int~) become more favorable under gallium-rich conditions. Aluminum-rich conditions in AlAs layers preferentially form Al~As~ antisites [3].
Table 2: Defect Formation Energies and Electronic Impact in GaAs/AlAs Systems
Defect Type | Formation Energy (eV) - As-rich | Formation Energy (eV) - Cation-rich | Band Structure Impact | Carrier Mobility Reduction |
---|---|---|---|---|
As~Ga~ Antisite | 1.57 (GaAs) | Higher | Induces metallicity | Moderate (~20-30%) |
Ga~As~ Antisite | 2.31 (GaAs) | Lower | Minimal gap modification | Moderate |
As Interstitial | 5.20 (GaAs) | Higher | Significant gap reduction/metallicity | Severe (>50%) |
V~As~ Vacancy | Higher | Lower | Interface metallicity & 2-DEG formation | Severe |
Al~Ga~ Antisite | - | - | Slight band structure modification | Minimal |
Defect-induced electronic structure modifications profoundly impact carrier dynamics. Hybrid functional (HSE) calculations demonstrate that arsenic-related defects (As~X~, where X=Al or Ga) and vacancies consistently induce metallicity in GaAs/AlAs superlattices by introducing mid-gap states [3]. Ab initio carrier mobility simulations reveal that vacancy and interstitial defects severely degrade electron mobility (>50% reduction) due to strong carrier-defect (e-d) scattering, while antisite defects cause more moderate reductions (20-30%) [3] [6]. This occurs because point defects create highly localized electrostatic potentials that disrupt carrier transport pathways. Crucially, contrary to simplified heuristic models, ab initio relaxation time calculations demonstrate strong energy dependence and defect-specific variability in scattering processes, necessitating first-principles approaches for accurate predictions [6].
Defect-mediated atomic interdiffusion at interfaces represents another critical phenomenon. Molecular dynamics simulations reveal that zinc impurities in GaAs/AlAs superlattices facilitate group-III element (Ga/Al) interdiffusion through a kick-out mechanism, accelerating superlattice disordering [3]. Similarly, vacancies enhance Ga/Al intermixing via two-atom ring diffusion mechanisms, further modifying interfacial electronic properties [3]. These processes underscore the dynamic instability of defects under operational conditions.
The fundamental bandgap character of AlAs systems—whether direct or indirect—dictates their applicability in optoelectronic devices, and theoretical predictions show significant dependence on computational methodologies and structural configurations. Bulk zb-AlAs consistently demonstrates an indirect Γ-X bandgap (minimum conduction band at X-point) across theoretical frameworks. Standard DFT-GGA calculations underestimate this gap (1.42 eV) compared to experimental values (~2.15 eV), while advanced methods like GGA+U with appropriate Hubbard parameters (U~p~=6-8 eV) yield improved agreement [7] [5]. This underestimation stems from DFT's incomplete cancellation of electron self-interaction and discontinuity in the exchange-correlation potential [7].
Superlattice engineering enables dramatic bandgap character transitions. High-throughput DFT studies of (GaAs)~m~(AlAs)~n~ SLs demonstrate that zone-folding effects can convert the fundamental gap from indirect to direct depending on layer thicknesses [5]. Thin AlAs barriers (small n) maintain the Γ-Γ direct transition characteristic of GaAs quantum wells. However, once the AlAs thickness exceeds a critical threshold (~4-5 MLs), the conduction band minimum shifts from the Γ-point to the M-point in the superlattice Brillouin zone, creating an indirect Γ-M gap [5]. This transition occurs because increased quantum confinement in thicker AlAs layers raises the energy of Γ-point states relative to zone-folded M-point states originating from the AlAs X-valley.
Monolayer AlAs configurations exhibit anomalous bandgap behavior when embedded in GaAs matrices. As the number of AlAs monolayers increases from 1 to 5, the electronic structure evolves from GaAs-dominated to bulk-like AlAs characteristics. The 1-ML system displays an effectively direct gap due to strong interfacial state hybridization, while the 5-ML configuration recovers the indirect gap character of bulk AlAs, with the central layer exhibiting nearly bulk-like electronic properties [1]. This progression highlights the non-linear relationship between layer thickness and bandgap character:
Table 3: Bandgap Characteristics Across AlAs Configurations
System Configuration | Bandgap Type | Gap Magnitude (eV) | Remarks |
---|---|---|---|
Bulk zb-AlAs | Indirect (Γ-X) | 1.29–1.42 (DFT) | Consistent prediction across methods; GGA+U improves experimental match |
1-ML AlAs in GaAs | Quasi-direct | 1.08 ± 0.02 | Bandgap reduction via interfacial hybridization; valence band intermixing |
5-ML AlAs in GaAs | Indirect | Near bulk value | Central layer recovers bulk AlAs electronic structure |
(GaAs)~m~(AlAs)~n~ SLs | Γ-Γ direct | Tunable: 1.2–1.8 | Thin barriers (n≤3); quantum well dominated |
(GaAs)~m~(AlAs)~n~ SLs | Γ-M indirect | Tunable: 1.8–2.2 | Thick barriers (n≥4); zone-folded X-valley forms M-point minimum |
Valence band offsets at heterointerfaces further complicate band alignment predictions. DFT calculations for 5-ML AlAs buried in GaAs predict a valence band maximum offset of 0.53 eV downward relative to GaAs, consistent with experimental measurements [1]. This alignment creates a type-I heterostructure crucial for carrier confinement in quantum devices. Comparatively, GaAs exhibits a direct Γ-Γ gap (DFT value: 0.37 eV) [7], explaining its superior optoelectronic performance in light-emitting applications, while AlAs's indirect gap favors high-temperature and high-field applications where suppressed carrier recombination is beneficial [7] [4]. The transition between these behaviors in nanostructured AlAs enables designer materials with tailored gap characters for specific device functionalities.
Compound Names Mentioned:Aluminum Arsenide (AlAs), Gallium Arsenide (GaAs), Aluminum Nitride (AlN), Aluminum Phosphide (AlP), Indium Arsenide (InAs), Silicon (Si), Germanium (Ge)
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7